N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide
Description
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a cyclohexene ring, an oxadiazole moiety, and an azetidine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-13-22-19(28-24-13)12-27-18-10-25(11-18)20(26)23-17-8-4-15(5-9-17)14-2-6-16(21)7-3-14/h2-4,6-7,17-18H,5,8-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNACZHYTHHQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2CN(C2)C(=O)NC3CCC(=CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide typically involves multiple steps:
Formation of the Fluorophenyl Cyclohexene Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base to form the intermediate.
Oxadiazole Formation: The intermediate is then reacted with hydroxylamine hydrochloride and acetic anhydride to form the oxadiazole ring.
Azetidine Carboxamide Formation: The final step involves the reaction of the oxadiazole intermediate with azetidine-1-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Epoxides, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide
- N-[4-(4-bromophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide
Uniqueness
N-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
